![molecular formula C15H11F3N2O2S B3042952 (Z)-3-[5-amino-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid CAS No. 680579-41-3](/img/structure/B3042952.png)
(Z)-3-[5-amino-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid
Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that build up the desired structure through the formation of various bonds. The second paper discusses the synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters through a one-pot reaction involving lithiated propargylamines, isothiocyanates, and alkyl 2-bromoacetates . Although the target molecule is not directly synthesized in this study, the methodology could potentially be adapted for the synthesis of (Z)-3-[5-amino-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid by choosing appropriate starting materials and reaction conditions that would allow for the introduction of the trifluoromethylpyridinyl and prop-2-enoic acid groups.
Molecular Structure Analysis
The structure of organic molecules can be elucidated using various spectroscopic and crystallographic techniques. The first paper provides insights into the structure of zinc complexes with related ligands using X-ray crystallography and quantum-chemical analysis . While the target molecule does not contain a metal center, the methods described could be applied to determine its molecular structure, including the configuration of the double bond (Z) and the orientation of the substituents around the aromatic ring.
Chemical Reactions Analysis
The reactivity of a molecule is influenced by its functional groups and overall structure. The target molecule contains several reactive sites, including the amino group, which could be involved in the formation of amides or Schiff bases, and the carboxylic acid group, which could participate in esterification or amide bond formation. The papers do not provide specific reactions for the target molecule, but the chemistry of similar functional groups is well-established in the literature.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its molecular structure. The presence of the trifluoromethyl group could increase the molecule's lipophilicity, potentially affecting its solubility and membrane permeability. The acidic nature of the carboxylic acid group would influence its ionization state at different pH levels, which is important for solubility and bioavailability. The papers provided do not discuss the physical and chemical properties of the target molecule, but these properties are crucial for its potential application in drug design and other fields.
Safety and Hazards
The compound 5-Amino-2-(trifluoromethyl)pyridine is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include not eating, drinking, or smoking when using this product, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and calling a poison center/doctor if you feel unwell .
Future Directions
properties
IUPAC Name |
(Z)-3-[5-amino-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O2S/c16-15(17,18)10-2-5-13(20-8-10)23-12-4-3-11(19)7-9(12)1-6-14(21)22/h1-8H,19H2,(H,21,22)/b6-1- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEOOLXXWWZGEK-BHQIHCQQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C=CC(=O)O)SC2=NC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N)/C=C\C(=O)O)SC2=NC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.